L-Glutamic Anhydride Hydrochloride

Description

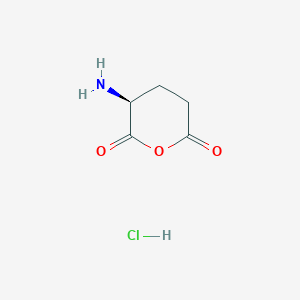

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClNO3 |

|---|---|

Molecular Weight |

165.57 g/mol |

IUPAC Name |

(3S)-3-aminooxane-2,6-dione;hydrochloride |

InChI |

InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H/t3-;/m0./s1 |

InChI Key |

AZOANCZWSITZTF-DFWYDOINSA-N |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@H]1N.Cl |

Canonical SMILES |

C1CC(=O)OC(=O)C1N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for L Glutamic Anhydride Hydrochloride and Precursors

Direct Anhydride (B1165640) Formation from L-Glutamic Acid

The direct conversion of L-glutamic acid into its anhydride hydrochloride form can be achieved through methods that promote intramolecular cyclization and dehydration. These approaches are characterized by the use of potent reagents that can activate the carboxylic acid groups.

Thionyl Chloride-Mediated Cyclization Approaches

The use of thionyl chloride (SOCl₂) represents an effective method for the synthesis of L-glutamic anhydride hydrochloride. smolecule.com In this process, L-glutamic acid is treated directly with thionyl chloride. The reaction proceeds through the initial formation of an acyl chloride intermediate at both the alpha and gamma carboxylic acid positions. The subsequent intramolecular nucleophilic attack by one acyl chloride group on the other leads to the formation of the cyclic anhydride ring with the elimination of a chloride ion.

The hydrochloric acid (HCl) generated as a byproduct of the reaction between the carboxylic acid groups and thionyl chloride protonates the free amine group of the glutamic acid backbone. This in-situ protonation results in the direct formation of the final product, L-glutamic anhydride hydrochloride. smolecule.com This method is efficient but requires careful handling due to the reactive and hazardous nature of thionyl chloride. smolecule.com

Dehydrating Agent-Induced Ring Closure

Ring closure can also be induced by strong dehydrating agents, which facilitate the removal of a molecule of water from the two carboxylic acid groups of L-glutamic acid. While this method is more commonly associated with N-protected derivatives due to potential side reactions with the free amino group, it can be applied to L-glutamic acid under specific conditions. Reagents such as acetic anhydride can be used, typically requiring heat to drive the reaction. However, heating L-glutamic acid can lead to the formation of byproducts, most notably L-pyroglutamic acid, through an alternative intramolecular condensation between the amine and the gamma-carboxyl group. google.com This potential for side-product formation often makes direct dehydration less favorable than the thionyl chloride method or the use of N-protected intermediates for achieving high purity and yield.

Synthesis of N-Protected L-Glutamic Anhydride Derivatives

To avoid unwanted side reactions involving the α-amino group and to achieve cleaner, higher-yielding syntheses, N-protected derivatives of L-glutamic acid are commonly used as precursors for anhydride formation. The protecting group blocks the nucleophilicity of the amine, directing the cyclization to occur exclusively between the two carboxylic acid groups.

N-Phthaloyl-L-Glutamic Anhydride Synthesis

The synthesis of N-Phthaloyl-L-Glutamic Anhydride is a well-established two-step process that provides a stable, crystalline intermediate useful in peptide synthesis and other applications. mdpi.com

The first step involves the protection of the amino group by reacting L-glutamic acid with phthalic anhydride. mdpi.com This reaction is typically carried out by heating the two solids together, often without a solvent, at temperatures around 140°C to form N-phthaloyl-L-glutamic acid. mdpi.com Alternatively, the reaction can be performed under reflux in a solvent like glacial acetic acid.

In the second step, the resulting N-phthaloyl-L-glutamic acid is cyclized to form the anhydride. This is most commonly achieved by refluxing with acetic anhydride for a short period. google.commdpi.comchemicalbook.com The acetic anhydride acts as a powerful dehydrating agent to induce the ring closure. The final product, N-Phthaloyl-L-Glutamic Anhydride, can then be isolated in high yield as a colorless crystalline solid. chemicalbook.com

Table 1: Selected Research Findings on N-Phthaloyl-L-Glutamic Anhydride Synthesis

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Glutamic Acid, Phthalic Anhydride | 1. Heat to 140°C. 2. Add acetic anhydride, heat to 105°C. | N-Phthaloyl-L-Glutamic Acid Anhydride | Not specified | mdpi.com |

| Phthalyl-DL-Glutamic Acid | Reflux in acetic anhydride for 15 minutes. | N-Phthaloyl-DL-Glutamic Anhydride | 95% | chemicalbook.com |

N-Carbobenzyloxy-L-Glutamic Anhydride Preparation

N-Carbobenzyloxy-L-glutamic anhydride (Z-L-glutamic anhydride) is another crucial intermediate, particularly in classical peptide synthesis. rsc.org Its preparation begins with the synthesis of the precursor, N-Carbobenzyloxy-L-glutamic acid (Z-L-Glu). This is typically achieved through a Schotten-Baumann reaction, where L-glutamic acid is reacted with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions, often using sodium hydroxide (B78521) to maintain a pH between 8 and 10. google.comgoogle.com

Once the N-protected diacid is obtained and purified, it is converted to the anhydride. This cyclization can be accomplished using various dehydrating agents. For instance, refluxing N-carbobenzyloxy-L-glutamic acid with acetic anhydride yields the desired product. The resulting anhydride is a key reagent for synthesizing α-glutamyl peptides by reacting it with amino acid esters. rsc.org

Table 2: Selected Research Findings on N-Carbobenzyloxy-L-Glutamic Acid Synthesis

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

N-Carboxy-L-Glutamic Anhydride (Leuchs' Anhydride) Formation

N-Carboxy-L-glutamic anhydride, a type of N-carboxyanhydride (NCA) also known as a Leuchs' anhydride, is a highly reactive monomer used in the ring-opening polymerization to form polypeptides. wikipedia.orgnih.gov The formation of these anhydrides from amino acids is most commonly achieved by treating the unprotected amino acid with phosgene (B1210022) (COCl₂) or its safer solid trimer, triphosgene (B27547). wikipedia.org This process, known as phosgenation, is highly efficient. wikipedia.org

An alternative synthesis involves reacting γ-ethyl-L-glutamate with triphosgene in a solvent like tetrahydrofuran. nih.gov The original method developed by Hermann Leuchs involved heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride under vacuum, but this has been largely superseded by phosgenation routes. wikipedia.org Leuchs' anhydrides are sensitive to moisture and can readily hydrolyze back to the parent amino acid upon exposure to water. wikipedia.org

Industrial Scale Synthesis Considerations

The industrial production of L-glutamic anhydride derivatives is optimized for efficiency, cost-effectiveness, and yield. Methodologies often employ one-pot procedures and readily available starting materials to streamline the manufacturing process.

A prevalent industrial method involves a two-step, one-pot synthesis to produce γ-glutamyl derivatives, which begins with the formation of N-phthaloyl-L-glutamic acid anhydride. mdpi.com This process starts by reacting L-glutamic acid with phthalic anhydride. mdpi.comgoogle.com The resulting N-phthaloyl-L-glutamic acid is then treated with acetic anhydride to form the desired N-phthaloyl-L-glutamic anhydride. mdpi.comgoogle.com This anhydride is a key intermediate, which can then be used to acylate other amino acids in multigram scale preparations. mdpi.com In repeated runs, N-phthaloyl-L-glutamic anhydride was obtained in 52–55% yield. mdpi.com

A patented process highlights the simultaneous production of L-glutamine, L-pyroglutamic acid, and the pharmaceutical intermediate phthalohydrazide. google.com In this method, L-glutamic acid is reacted with phthalic anhydride at 120-180°C. google.com The resulting phthaloyl-L-glutamic acid is then cyclized with acetic anhydride to form phthalyl-L-glutamic anhydride, which is subsequently reacted with ammonia. google.com This integrated approach maximizes the value derived from the raw materials. google.com

| Method | Key Reactants | Key Conditions | Reported Yield / Scale | Reference |

|---|---|---|---|---|

| Two-Step, One-Pot Synthesis | L-Glutamic Acid, Phthalic Anhydride, Acetic Anhydride | Step 1: 140°C with water removal. Step 2: 105°C with Ac2O. | 52-55% yield (anhydride); Multigram scale | mdpi.com |

| One-Pot Derivative Synthesis | L-Glutamic Acid, Methanol (B129727), Thionyl Chloride, Di-tert-butyl dicarbonate | Direct use of oily L-glutamic acid dimethyl ester HCl intermediate; Ethyl acetate (B1210297) as recyclable solvent. | >85% overall yield | google.com |

| Simultaneous Production Process | L-Glutamic Acid, Phthalic Anhydride, Acetic Anhydride, Ammonia | Reaction at 150±5°C; Azeotropic distillation with acetic anhydride. | 88% yield (anhydride); 87% yield (phthaloyl-L-glutamic acid) | google.com |

Stereochemical Control and Racemization Prevention during Anhydride Synthesis

Maintaining the L-configuration at the α-carbon is paramount during the synthesis of L-glutamic anhydride and its derivatives. Racemization, the formation of an equal mixture of L- and D-isomers, can occur under certain reaction conditions, particularly those involving strong bases or high temperatures, compromising the biological and chemical utility of the final product.

The primary mechanism for racemization at the α-carbon involves the deprotonation of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity. The activation of the carboxylic acid group during anhydride formation can make the α-proton more acidic and thus more susceptible to abstraction.

A crucial strategy to suppress racemization is the use of appropriate N-protecting groups. Urethane-based protecting groups, such as benzyloxycarbonyl (Cbz) or the phthaloyl group, are known to significantly reduce the potential for racemization. mdpi.comresearchgate.net The phthaloyl group is particularly effective and is used in the synthesis of N-phthaloyl-L-glutamic anhydride, helping to preserve the stereochemistry of the starting L-glutamic acid. mdpi.comgoogle.com

The choice of coupling reagents and additives is also critical. Additives like HOBt (Hydroxybenzotriazole) are commonly used in peptide synthesis to suppress racemization during the activation of the carboxylic acid. peptide.com While the direct synthesis of the anhydride from a protected glutamic acid using a dehydrating agent like acetic anhydride is common, the principles of racemization suppression from peptide chemistry are highly relevant. mdpi.comgoogle.com

General strategies for stereochemical control can be categorized as substrate control or auxiliary control. youtube.com In substrate control, existing stereocenters in the molecule dictate the stereochemical outcome of a new stereocenter being formed. youtube.com In the context of anhydride synthesis, the inherent chirality of the protected L-glutamic acid precursor guides the reaction. Auxiliary control involves temporarily introducing a chiral group (an auxiliary) to direct the stereochemistry of a reaction, which is then removed. youtube.com The use of N-protecting groups like the phthaloyl group can be seen as a form of substrate control, where the protecting group's structure helps to lock the conformation and prevent enolization.

| Strategy | Protecting Group / Additive | Mechanism / Principle | Key Findings | Reference |

|---|---|---|---|---|

| N-Protection | Phthaloyl (Pht) | The urethane-like structure reduces the acidity of the α-proton and disfavors the formation of an enolate intermediate. | Effectively used to synthesize N-phthaloyl-L-glutamic anhydride while preserving stereochemistry. | mdpi.comgoogle.com |

| N-Protection | Benzyloxycarbonyl (Cbz) | Urethane protection helps to reduce the potential for racemization. | General principle for amino acid chemistry. | researchgate.net |

| Use of Additives | HOBt (Hydroxybenzotriazole) | Forms an active ester that is less prone to racemization than other activated intermediates. | Commonly added during coupling reactions to suppress racemization. | peptide.com |

| Reaction Conditions | Controlled Temperature / Base | Avoiding harsh bases and high temperatures minimizes the rate of enolization. | Running reactions for shorter times can prevent racemization that may occur with prolonged exposure to basic conditions. | researchgate.net |

Preparation of Functionalized L-Glutamic Acid Derivatives as Precursors

The synthesis of L-glutamic anhydride hydrochloride and related compounds relies on the preparation of appropriately functionalized L-glutamic acid precursors. These precursors incorporate protecting groups on the amine and/or carboxylic acid functionalities to ensure regioselectivity and prevent undesirable side reactions during anhydride formation.

One of the most important precursors is N-phthaloyl-L-glutamic acid . It is synthesized by heating L-glutamic acid with phthalic anhydride, often at temperatures around 140-150°C. mdpi.comgoogle.com This precursor directly cyclizes upon treatment with a dehydrating agent like acetic anhydride to yield N-phthaloyl-L-glutamic anhydride. mdpi.com

Another key functionalized precursor is L-glutamic acid dimethyl ester hydrochloride . A patented method describes its preparation by reacting L-glutamic acid with methanol in the presence of thionyl chloride. google.com This derivative, where both carboxylic acid groups are protected as methyl esters and the amine is protonated as a hydrochloride salt, serves as a starting point for further functionalization, such as N-protection with a Boc group. google.com

For more complex applications, such as solid-phase peptide synthesis (SPPS), various orthogonally protected L-glutamic acid derivatives are required. These derivatives have protecting groups that can be removed under different conditions, allowing for selective chemical manipulation. Examples include:

Nα-Boc-α-Bzl-L-glutamic acid : Used in solution-phase synthesis where the α-amine is protected by a tert-butyloxycarbonyl (Boc) group and the α-carboxyl is protected as a benzyl ester (Bzl). researchgate.net

Fmoc-Glu(OAllyl)-OH : An SPPS-compatible intermediate where the α-amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain carboxyl is protected as an allyl ester. nih.gov The allyl group is orthogonal to the Fmoc group and can be selectively removed using palladium catalysts. nih.gov

t-butyloxycarbonyl-L-glutamic acid α-benzyl ester : This precursor is used in solid-phase synthesis where the γ-carboxyl group is esterified to a resin, while the α-amine and α-carboxyl are protected with Boc and benzyl groups, respectively. researchgate.net

| Precursor Derivative | Functional Groups | Reagents for Preparation | Purpose / Use | Reference |

|---|---|---|---|---|

| N-Phthaloyl-L-glutamic acid | Phthaloyl (amine) | L-Glutamic acid, Phthalic anhydride | Direct precursor for N-phthaloyl-L-glutamic anhydride. | mdpi.comgoogle.com |

| L-Glutamic acid dimethyl ester hydrochloride | Methyl esters (carboxyls), Hydrochloride (amine) | L-Glutamic acid, Methanol, Thionyl chloride | Intermediate for one-pot synthesis of N-protected derivatives. | google.com |

| Fmoc-Glu(OAllyl)-OH | Fmoc (amine), Allyl ester (γ-carboxyl) | Multi-step from protected glutamic acid | Orthogonal protection for on-resin macrocyclization in SPPS. | nih.gov |

| Nα-Boc-α-Bzl-L-glutamic acid | Boc (amine), Benzyl ester (α-carboxyl) | Multi-step from L-glutamic acid | Used for solution-phase synthesis of oligo-glutamic acids. | researchgate.net |

Mechanistic Investigations of L Glutamic Anhydride Hydrochloride Reactivity

Hydrolysis Mechanisms of L-Glutamic Anhydride (B1165640) Hydrochloride

L-Glutamic Anhydride Hydrochloride, as a derivative of L-glutamic acid, possesses an anhydride functional group that is susceptible to hydrolysis. smolecule.com This reaction involves the cleavage of the anhydride bond by water, yielding L-glutamic acid. smolecule.comlibretexts.org The hydrochloride salt form of the compound enhances its solubility in aqueous solutions. smolecule.com

Detailed Hydrolysis Steps:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the L-Glutamic Anhydride ring.

Tetrahedral Intermediate Formation: The attack results in the formation of a transient tetrahedral intermediate.

Ring Opening: The intermediate collapses, breaking the C-O-C anhydride bond within the ring. This results in the formation of a carboxylate group and a carboxylic acid group on the same molecule.

Proton Transfer: A proton is transferred to the carboxylate group, finalizing the formation of L-glutamic acid.

Ring-Opening Polymerization (ROP) of L-Glutamate N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. nih.govresearchgate.net The reactivity of NCAs stems from multiple active sites, including two electrophilic carbonyl groups (at C-2 and C-5) and two nucleophilic sites after potential deprotonation. nih.govfrontiersin.org This allows for various initiation mechanisms. frontiersin.org The chemical synthesis of poly(L-glutamic acid) (PGA) involves the ROP of L-glutamic acid NCAs, where the γ-carboxylic acid is typically protected by groups like benzyl (B1604629) or tert-butyl. nih.gov

Amine-initiated ROP is the most widely used method for producing polypeptides from NCAs. nih.gov However, the process is complicated by the simultaneous occurrence of different mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.govresearchgate.net The balance between these pathways is influenced by the nucleophilicity and basicity of the amine initiator. frontiersin.org

The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening chain growth process initiated by protic nucleophiles such as primary amines. nih.govillinois.edu In this pathway, the primary amine initiator performs a nucleophilic attack on the C-5 carbonyl carbon of the NCA monomer. nih.gov This attack leads to the opening of the anhydride ring, followed by the elimination of carbon dioxide. nih.gov The result is the formation of a new molecule with a primary amine end group, which can then propagate the polymerization by reacting with subsequent NCA monomers. nih.gov The initiator becomes incorporated into the growing polymer chain. nih.gov While this mechanism can theoretically lead to controlled polymerization, it is often accompanied by side reactions. illinois.edu One of the key debates in the study of NAM is whether the rate-determining step is the initial carbonyl addition or the subsequent decarboxylation, which can depend on the specific monomers and conditions. frontiersin.org

The Activated Monomer Mechanism (AMM) is favored when strong, non-nucleophilic bases are used as initiators, such as tertiary amines or alkoxides. nih.govillinois.edu In this mechanism, the initiator acts as a base, deprotonating the NCA at the N-3 position. nih.govfrontiersin.org This creates a highly nucleophilic NCA anion, or "activated monomer." nih.gov This activated monomer then attacks another neutral NCA monomer to initiate polymerization. nih.govillinois.edu A key characteristic of the AMM is that the initiator is not incorporated into the polymer chain but acts as a catalyst. nih.gov Polymerizations proceeding via AMM are often rapid but can lead to broader molar mass distributions. mpg.de It is important to note that NAM and AMM can coexist, and a system can switch between them during polymerization, which can complicate efforts to achieve controlled synthesis. illinois.edumpg.de

To overcome the limitations of NAM (slow) and AMM (uncontrolled), the Accelerated Amine Mechanism by Monomer Activation (AAMMA) was developed. rsc.org This strategy utilizes an initiator that contains both a primary amine and a tertiary amine within the same molecule, such as tris(2-aminoethyl)amine (B1216632) (TREN). rsc.org This system combines the controlled initiation of the primary amine (NAM) with the monomer activation capabilities of the tertiary amine. rsc.org The tertiary amine activates the NCA monomer, making it more susceptible to nucleophilic attack by the primary amine at the end of the growing chain, thereby accelerating the polymerization while maintaining control. rsc.org This cooperative effect leads to a fast and living ROP, enabling the synthesis of well-defined polypeptides with low polydispersity. rsc.org

An alternative strategy for achieving controlled ROP of NCAs involves the use of transition-metal complexes as initiators. nih.govillinois.edu This approach was developed to eliminate the side reactions prevalent in amine-initiated polymerizations. illinois.edu Zerovalent complexes of metals like cobalt, nickel, and iron have proven effective. illinois.eduacs.org

The mechanism involves the oxidative addition of the metal into the C(O)-O bond of the NCA anhydride. illinois.edu This reaction forms a metallacyclic complex. illinois.edu For instance, studies with nickel and cobalt initiators show the formation of a five-membered metallacycle, which then reacts with a second NCA monomer to yield a six-membered amido-alkyl metallacycle. illinois.edu This intermediate is believed to contract back to a five-membered amido-amidate metallacycle, which is the active propagating species. illinois.edu This mechanism allows for the synthesis of high molecular weight polypeptides with predictable molar masses and narrow polydispersity, representing a significant advance in controlled polypeptide synthesis. nih.govillinois.edu

Data Tables

Table 1: Comparison of ROP Mechanisms for L-Glutamate NCAs

| Mechanism | Initiator Type | Initiator Role | Key Mechanistic Step | Control & Speed |

| Normal Amine Mechanism (NAM) | Primary Amines nih.gov | Nucleophile, incorporated into chain nih.gov | Nucleophilic attack by amine on C-5 carbonyl of NCA. nih.gov | Generally controlled but can be slow; side reactions possible. illinois.edursc.org |

| Activated Monomer Mechanism (AMM) | Strong, non-nucleophilic bases (e.g., Tertiary Amines) nih.govillinois.edu | Base, deprotonates monomer (catalytic) nih.gov | Deprotonated NCA anion attacks another NCA monomer. nih.govfrontiersin.org | Fast but typically uncontrolled, leading to broad MWD. mpg.dersc.org |

| Accelerated Amine Mechanism by Monomer Activation (AAMMA) | Bifunctional molecules with primary and tertiary amines (e.g., TREN) rsc.org | Cooperative (nucleophile + activator) rsc.org | Tertiary amine activates monomer, which is then attacked by the primary amine. rsc.org | Fast and controlled, "living" polymerization. rsc.org |

| Transition Metal Complex Initiated | Zerovalent Ni, Co, Fe complexes illinois.edu | Catalyst, forms active metallacycle illinois.edu | Oxidative addition of metal to NCA ring, forming a propagating metallacycle. illinois.edu | Highly controlled, "living" polymerization with narrow MWD. nih.govillinois.edu |

Amine-Initiated Polymerization Pathways

Rearrangement Pathways of L-Glutamic Anhydride Derivatives

L-glutamic anhydride and its derivatives are notable for their propensity to undergo intramolecular rearrangements, a characteristic that is central to their chemical behavior and has been the subject of detailed research.

Conversion to L-Pyroglutamic Acid

The transformation of L-glutamic anhydride hydrochloride into L-pyroglutamic acid represents a significant and well-documented rearrangement pathway. This intramolecular cyclization is a spontaneous process that can be influenced by several factors, including temperature and pH. wikipedia.orgsmolecule.com

The fundamental mechanism of this conversion involves the nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the anhydride ring. This process results in the formation of a five-membered lactam ring, which is the characteristic feature of L-pyroglutamic acid, and the elimination of a molecule of water. The presence of the hydrochloride salt can influence the rate of this reaction.

Research has shown that the conversion of L-glutamic acid to L-pyroglutamic acid is accelerated under both acidic and alkaline conditions. smolecule.com The hydrochloride salt of L-glutamic anhydride provides an acidic environment that can facilitate the cyclization. While L-glutamic anhydride hydrobromide has been reported to be unstable, the hydrochloride salt is a crystalline solid that can be isolated. lookchem.comgoogle.com

Detailed mechanistic studies on closely related compounds, such as N-carboxy-L-glutamic anhydride, have provided further insights. These studies suggest that the rearrangement can proceed through intermediate structures, highlighting the complexity of the reaction landscape. lookchem.com The instability of some glutamic anhydride derivatives often leads to the formation of L-pyroglutamic acid as the main product in various chemical reactions. lookchem.com For instance, the attempted synthesis of polyglutamic acid from certain glutamic anhydride precursors has been observed to yield pyroglutamic acid instead. lookchem.com

The table below outlines the key compounds involved in this rearrangement pathway.

| Compound Name |

| L-Glutamic Anhydride Hydrochloride |

| L-Pyroglutamic Acid |

| L-Glutamic Acid |

| N-carboxy-L-glutamic anhydride |

| L-glutamic anhydride hydrobromide |

Below are the physicochemical properties of the key compounds discussed.

Physicochemical Properties of L-Glutamic Anhydride Hydrochloride

| Property | Value |

| Synonyms | (S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione Hydrochloride |

| Molecular Formula | C₅H₈ClNO₃ |

| Appearance | Colorless crystalline compound |

Physicochemical Properties of L-Pyroglutamic Acid

| Property | Value |

| Synonyms | 5-Oxoproline, Pidolic acid |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| Melting Point | 162-163 °C |

| Solubility | Soluble in water, alcohol, acetone, and acetic acid |

Applications in Advanced Organic Synthesis and Polymer Chemistry

Utilization in Polypeptide and Polymer Material Science

L-glutamic acid is the monomer unit for poly(glutamic acid) (PGA), a biocompatible and biodegradable polypeptide with significant applications in biomedicine and material science. nih.govnih.gov PGA can exist in two forms based on the linkage between monomers: poly-α-glutamic acid, where the peptide bond is along the protein backbone, and poly-γ-glutamic acid, where the linkage involves the side-chain carboxyl group. nih.gov

The chemical synthesis of these polymers often involves the ring-opening polymerization (ROP) of L-glutamic acid N-carboxyanhydride (NCA), a derivative closely related to L-glutamic anhydride (B1165640). nih.gov The NCA route is a versatile and scalable method for producing well-defined polypeptides. nih.gov The synthesis of poly-γ-glutamic acid via chemical methods can be challenging, as the unprotected amino and carboxyl groups of glutamic acid can readily form intramolecular anhydrides that lead to cyclization (pyroglutamate formation) rather than polymerization. nih.gov Therefore, careful control of the reaction and the use of protecting groups are necessary.

These polymers are extensively used to create advanced materials for various applications.

| Polymer Type | Primary Synthesis Route | Key Properties | Applications in Material Science | Reference |

|---|---|---|---|---|

| Poly-α-L-glutamic acid (α-PGA) | Ring-opening polymerization of γ-protected L-glutamic acid NCA | Biocompatible, biodegradable, forms α-helical structures | Drug delivery systems, nanocarriers for cancer therapy, enhancing solubility of drugs | nih.govnih.govrsc.org |

| Poly-γ-glutamic acid (γ-PGA) | Primarily microbial fermentation; also chemical synthesis | Highly hydrophilic, biodegradable, non-immunogenic, high water absorbency | Tissue engineering scaffolds, wound healing, hydrogels, drug delivery | nih.govmdpi.com |

Synthesis of Poly(α-L-Glutamic Acid) (PGA) through NCA Polymerization

Poly(α-L-glutamic acid) (PGA) is a biodegradable and biocompatible polypeptide with extensive applications in the biomedical field. mdpi.com The primary method for synthesizing high molecular weight PGA is through the ring-opening polymerization (ROP) of γ-protected L-glutamate N-carboxyanhydrides (NCAs). mdpi.comgoogle.com L-Glutamic Anhydride is the core structure of these NCA monomers.

The synthesis process typically involves three main stages:

Monomer Synthesis : L-glutamic acid is first protected at the γ-carboxyl group, commonly as a benzyl (B1604629) or tert-butyl ester. This protected amino acid is then reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to form the corresponding γ-protected L-glutamate N-carboxyanhydride (e.g., γ-benzyl-L-glutamate NCA or BLG-NCA). google.comfrontiersin.org

Ring-Opening Polymerization (ROP) : The NCA monomer undergoes ROP, which can be initiated by various nucleophiles, including primary amines (e.g., n-hexylamine), silazanes (e.g., hexamethyldisilazane), or transition metal complexes. mdpi.comnih.govillinois.edu The polymerization proceeds via a nucleophilic attack on a carbonyl of the NCA ring, leading to its opening and the formation of a propagating chain end. nih.govillinois.edu The choice of initiator and reaction conditions (e.g., monomer/initiator ratio, solvent, temperature) allows for control over the resulting polymer's molecular weight and polydispersity. mdpi.comtandfonline.com

Deprotection : The protecting groups on the side chains of the resulting polymer (e.g., poly(γ-benzyl-L-glutamate), PBLG) are removed to yield the final poly(L-glutamic acid). For instance, benzyl groups are commonly removed using HBr in acetic acid or through hydrogenation. google.comtandfonline.com

The polymerization of BLG-NCA has been extensively studied to optimize the synthesis of well-defined polypeptides.

| Initiator | Solvent | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Conversion (%) | Resulting Polymer |

| n-Hexylamine | DMF | 100:1 | RT | 2 | 90 | PBLG |

| Triethylamine | Dioxane | 50:1 | 30 | - | - | PBLG |

| Hexamethyldisilazane (HMDS) | Dioxane/CH₂Cl₂ | 200:1 | RT | 20 | Quantitative | PVBLG† |

Data compiled from multiple research findings. nih.govtandfonline.comnih.gov †PVBLG refers to poly(γ-(4-vinylbenzyl)-L-glutamate), a functionalized derivative.

Fabrication of Poly(L-Glutamic Acid) Brush Polymers

Polymer brushes are macromolecules composed of a central backbone chain with numerous polymer side chains grafted onto it. Poly(L-glutamic acid) brush polymers combine the properties of PGA with a unique, densely grafted architecture. nih.gov These structures are typically synthesized using a "grafting-from" approach which leverages a combination of different polymerization techniques. nih.govrsc.org

A common fabrication strategy involves:

Backbone Synthesis : A functional polymer backbone is created, often using ring-opening metathesis polymerization (ROMP). For example, a norbornene-based monomer containing an initiator moiety for NCA polymerization is polymerized to form a polynorbornene backbone. nih.gov

Side-Chain Grafting : This functional backbone is then used as a macroinitiator for the ring-opening polymerization of a protected L-glutamate NCA, such as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.gov This step grows the PBLG side chains directly from the backbone, creating a well-defined brush structure.

Deprotection : The protecting benzyl groups on the PBLG side chains are removed, typically using trimethylsilyl (B98337) iodide, to yield the final poly(L-glutamic acid) brush polymer. nih.gov

This method allows for the synthesis of very high molecular weight brush polymers (up to 3.6 MDa) with controlled side-chain lengths, which are investigated for applications like creating unimolecular nanomedicines. nih.gov

| Backbone Polymer | Grafted Side Chain (Precursor) | Deprotection Method | Final Brush Polymer |

| Polynorbornene | Poly(γ-benzyl-L-glutamate) | Trimethylsilyl iodide | Poly(L-glutamic acid) Brush Polymer |

| Poly(ethylene glycol) | Poly(2-aminoethyl-L-glutamate) | - | FA-PEG-b-(PELG-g-PLGA)† |

Information sourced from studies on PGA-based brush polymers. nih.govnih.gov †A complex brush copolymer where PLGA is grafted from a PELG block.

Post-Polymerization Modification of Poly(L-Glutamic Acid)

The pendant carboxyl groups (-COOH) of poly(L-glutamic acid) provide reactive handles for extensive post-polymerization modification, allowing for the fine-tuning of the polymer's properties and the conjugation of various molecules. nih.govnih.gov This versatility is crucial for creating functional biomaterials.

A prominent example of post-polymerization modification is the amidation of the carboxyl groups. In one such process, D-(+)-glucosamine is covalently attached to the PGA backbone. nih.govnih.gov The reaction is typically performed in an aqueous medium using a coupling reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the formation of an amide bond between the PGA's carboxyl group and the amine group of glucosamine (B1671600). nih.gov This modification can be achieved without the need to protect the hydroxyl groups of the sugar, simplifying the synthetic process. nih.govnih.gov

Detailed analysis using NMR spectroscopy has confirmed the successful functionalization of PGA with glucosamine primarily through amide bonds, with minor ester bond formation also observed. nih.gov Such modifications are used to create amphiphilic copolymers and glycopolypeptides for various applications, including drug delivery. mdpi.comresearchgate.net

| Modification Type | Reagent 1 (on PGA) | Reagent 2 | Coupling Agent | Resulting Structure |

| Amidation | Carboxyl Group | D-(+)-glucosamine | DMTMM | P(Glu-GlcN) |

| Amidation | Carboxyl Group | Hydrophobic/Basic Amino Acids | - | Amphiphilic Copolymers |

| Esterification | Carboxyl Group | Alcohol | - | PGA-ester derivatives |

Table compiled from various post-polymerization modification studies. nih.govnih.govmdpi.comresearchgate.net

Derivatization for Specialized Synthetic Targets (e.g., L-iso-glutamine derivatives)

L-Glutamic Anhydride is a valuable intermediate for the synthesis of specific glutamic acid derivatives due to the reactivity of its anhydride ring toward nucleophiles. mdpi.com This approach allows for the regioselective introduction of functional groups.

One key application is the synthesis of glutamic acid amides, such as L-isoglutamine. L-isoglutamine is an isomer of the proteinogenic amino acid L-glutamine, where the amide group is at the α-carboxyl position instead of the γ-position. wikipedia.orgnih.gov The synthesis of L-isoglutamine derivatives can be achieved by reacting a suitably protected L-glutamic anhydride with an amine or ammonia. The nucleophilic attack occurs at the more electrophilic α-carbonyl carbon of the anhydride, leading to the formation of the α-amide bond characteristic of isoglutamine.

For example, the synthesis of Glycyl-L-glutamic acid involves the intermediate N-chloroacetyl-L-glutamic anhydride, which is reacted with ammonia. Similarly, N-phthaloyl-L-glutamic acid anhydride can be used to acylate other amino acids at their amino group, followed by deprotection to yield γ-glutamyl derivatives. mdpi.com This highlights the anhydride's role as a key synthon. The synthesis of L-glutamine itself, by contrast, requires a different strategy involving the selective activation of the γ-carboxyl group while the α-carboxyl group is protected. google.com

| Anhydride Precursor | Nucleophile | Key Product |

| N-chloroacetyl-L-glutamic anhydride | Ammonia | Glycyl-L-glutamic acid |

| N-phthaloyl-L-glutamic anhydride | Amino Acids (e.g., Cysteine) | γ-Glutamyl-S-conjugates |

| L-Glutamic Anhydride | Ammonia / Amines | L-iso-glutamine derivatives |

Data synthesized from derivatization and peptide synthesis literature. mdpi.comnih.gov

Advanced Analytical Characterization Techniques for L Glutamic Anhydride Hydrochloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of L-Glutamic Anhydride (B1165640) Hydrochloride. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity and functional groups.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For L-Glutamic Anhydride Hydrochloride, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods would be used in concert to fully assign the structure.

The ¹H NMR spectrum of L-Glutamic Anhydride Hydrochloride is expected to show distinct signals for the protons at the alpha (α), beta (β), and gamma (γ) positions. Due to the chiral center at the α-carbon, the two β-protons are diastereotopic and would likely appear as separate signals. The hydrochloride form means the α-amino group will be protonated (-NH3+), and its protons may be observable as a broad signal, though they often exchange with deuterated solvents like D₂O.

In comparison, the ¹H NMR spectrum of L-glutamic acid in D₂O shows characteristic peaks for the α-proton (CH) as a triplet around 3.75 ppm, the γ-protons (CH₂) as a triplet around 2.47 ppm, and the β-protons (CH₂) as a multiplet around 2.1 ppm. researchgate.net For L-glutamic acid hydrochloride, similar shifts are observed. chemicalbook.com For a derivative, N-phthaloyl-L-glutamic acid anhydride, the α-proton signal appears further downfield between 5.46-5.51 ppm due to the influence of the phthaloyl group. unite.edu.mk Based on the structure of L-Glutamic Anhydride Hydrochloride, the chemical shifts would be influenced by the cyclic anhydride ring strain and the electron-withdrawing effects of the carbonyl groups.

Table 1: Expected ¹H NMR Chemical Shifts for L-Glutamic Anhydride Hydrochloride (Note: Data is predictive, based on analysis of related structures.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| α-H | ~4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) |

| β-H | ~2.2 - 2.8 | Multiplet (m) |

| γ-H | ~2.6 - 3.0 | Multiplet (m) |

| -NH₃⁺ | Broad, variable | Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton. L-Glutamic Anhydride Hydrochloride has five carbon atoms, and five distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. Two of these signals will be in the downfield region, corresponding to the two carbonyl carbons of the anhydride group. The remaining three signals will be in the aliphatic region, corresponding to the α, β, and γ carbons.

For comparison, the ¹³C NMR spectrum of a related derivative, γ-L-glutamylcyclohexylamide, shows signals for the glutamic acid portion at 26.94 ppm (Cβ), 31.52 ppm (Cγ), 53.16 ppm (Cα), and 170.38 ppm (COOH). mdpi.com The formation of the anhydride ring in L-Glutamic Anhydride Hydrochloride would significantly shift the carbonyl carbon resonances and affect the adjacent α and γ carbons. The carbonyl carbons of cyclic anhydrides, such as glutaric anhydride, typically appear around 170 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for L-Glutamic Anhydride Hydrochloride (Note: Data is predictive, based on analysis of related structures.)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| α-C=O | ~170 - 175 |

| γ-C=O | ~170 - 175 |

| α-C | ~50 - 55 |

| β-C | ~25 - 30 |

| γ-C | ~30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For L-Glutamic Anhydride Hydrochloride, a COSY spectrum would show a correlation between the α-H and the β-protons, and between the β-protons and the γ-protons, confirming the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. An HSQC spectrum of L-Glutamic Anhydride Hydrochloride would allow for the definitive assignment of each carbon signal by correlating it to its known attached proton(s). For example, the proton signal assigned as α-H would show a cross-peak with the carbon signal assigned as α-C. HSQC spectra are available for L-glutamic acid, which clearly show the correlations for the α, β, and γ positions, providing a model for the expected correlations in the anhydride derivative. researchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of L-Glutamic Anhydride Hydrochloride would be dominated by characteristic absorption bands from the cyclic anhydride and the ammonium (B1175870) group. The most telling feature would be the anhydride C=O stretching vibrations. Cyclic anhydrides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes. For a related compound, N-phthaloyl-L-glutamic anhydride, these bands are clearly visible in its IR spectrum. chemicalbook.com This is in contrast to L-glutamic acid hydrochloride, which shows a broad O-H stretch from the carboxylic acid and a C=O stretch around 1702 cm⁻¹. researchgate.netcymitquimica.com The N-H stretching vibrations of the -NH₃⁺ group would also be prominent, typically appearing as a broad band in the 3000-3300 cm⁻¹ region.

Table 3: Expected Characteristic FTIR Absorption Bands for L-Glutamic Anhydride Hydrochloride (Note: Data is predictive, based on analysis of related structures.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Anhydride (C=O) | ~1840 - 1800 | Asymmetric Stretch |

| Anhydride (C=O) | ~1780 - 1740 | Symmetric Stretch |

| Ammonium (-NH₃⁺) | ~3300 - 3000 (broad) | N-H Stretch |

| C-H | ~3000 - 2850 | Stretch |

| Anhydride (C-O) | ~1300 - 1200 | Stretch |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used to obtain infrared spectra of solid and liquid samples with minimal preparation. youtube.com This method is based on the principle of internal reflection. youtube.com An infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in close contact with the crystal. youtube.comyoutube.com The detector then records the absorption of this evanescent wave by the sample, providing a chemical fingerprint based on the vibrational frequencies of its functional groups. youtube.com

For L-Glutamic Anhydride Hydrochloride, ATR-FTIR is invaluable for confirming the presence of key functional groups and verifying the anhydride ring formation from glutamic acid. The technique can readily identify the characteristic carbonyl (C=O) stretching frequencies of the cyclic anhydride and the carboxylic acid, as well as the N-H and O-H stretches. The quality of the spectrum is highly reproducible, as the path length of the measurement is independent of the sample's thickness. youtube.com Diamond and germanium are common crystal materials used for this type of analysis due to their durability and refractive properties. youtube.com

Table 1: Expected ATR-FTIR Absorption Bands for L-Glutamic Anhydride Hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine Hydrochloride (R-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) |

| Cyclic Anhydride | C=O Symmetric Stretch | ~1850 - 1870 |

| Cyclic Anhydride | C=O Asymmetric Stretch | ~1780 - 1800 |

| Carboxylic Acid | C=O Stretch | ~1700 - 1725 |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aliphatic Chain | C-H Stretch | ~2850 - 2960 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of L-Glutamic Anhydride Hydrochloride and its derivatives, MS provides definitive evidence of molecular identity and can be used to study fragmentation patterns, which offer structural clues.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar, thermally fragile biomolecules, making it ideal for amino acid derivatives. nih.govddtjournal.com In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer. nih.gov This method is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. ddtjournal.comnih.gov

For L-Glutamic Anhydride Hydrochloride, ESI-MS in positive ion mode would be expected to detect the protonated molecule [M+H]⁺. The high sensitivity and specificity of ESI-MS, especially when used in tandem with a mass analyzer (MS/MS), allow for precise molecular weight determination and structural analysis through collision-induced dissociation (CID). researchgate.net The fragmentation patterns observed can confirm the connectivity of the atoms within the molecule. Studies on related compounds have shown that derivatization, such as the acylation involved in forming an anhydride, can significantly influence the ESI response. nih.gov

Table 2: Principles and Applications of ESI-MS for L-Glutamic Anhydride Hydrochloride Analysis

| Parameter | Description |

| Ionization Mode | Positive ion mode is typically used to generate protonated molecules [M+H]⁺. |

| Coupled Technique | Often coupled with HPLC (LC-ESI-MS) for separation prior to detection. nih.gov |

| Primary Application | Precise determination of molecular weight and confirmation of molecular formula. |

| Structural Elucidation | Tandem MS (MS/MS) generates specific fragmentation patterns to confirm the structure. researchgate.net |

| Sensitivity | High sensitivity allows for the detection of trace amounts of the compound. |

X-ray Diffraction for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density can be produced, revealing the precise arrangement of atoms, bond lengths, and bond angles. researchgate.net

Table 3: Illustrative X-ray Diffraction Peaks for L-Glutamic Acid Polymorphs researchgate.net

| Polymorph | 2θ Angle | Crystal Plane Miller Indices (hkl) |

| β-form | 10.3° | (002) |

| 20.4° | (110) | |

| 21.5° | (111) | |

| 25.7° | (020) | |

| α-form | 18.3° | (111) |

This table is illustrative of the data obtained for L-glutamic acid and demonstrates the principle of XRD for polymorph identification.

Chromatographic Separations and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific analyte. For L-Glutamic Anhydride Hydrochloride, both high-performance liquid and thin-layer chromatography methods are employed for purity assessment and concentration measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. bevital.no Ion-exchange chromatography (IEC), a mode of HPLC, separates molecules based on their net charge. nih.gov The stationary phase consists of a resin with covalently attached ionic functional groups. Charged analytes in the mobile phase interact with the oppositely charged stationary phase; the strength of this interaction depends on the charge of the analyte and the ionic strength of the mobile phase. nih.govjapsonline.com

This technique is highly suitable for analyzing amino acids and their charged derivatives like L-Glutamic Anhydride Hydrochloride. bevital.no By using a strong cation exchange (SCX) column, the positively charged amine group on the compound would interact with the negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, allowing for effective separation and quantification. nih.govjapsonline.com

Table 4: Components of an Ion-Exchange HPLC System

| Component | Function |

| Pump | Delivers the mobile phase at a precise and constant flow rate. |

| Injector | Introduces a specific volume of the sample into the mobile phase stream. |

| Column | Contains the ion-exchange stationary phase for separation. |

| Detector | Measures the analyte as it elutes from the column (e.g., UV-Vis, MS). |

| Data System | Processes the detector signal to generate a chromatogram and quantify results. |

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, higher sensitivity, and greater accuracy through automation and standardized procedures. acclmp.comresearchgate.net It involves applying the sample as a narrow band onto a high-performance plate coated with a fine-particle stationary phase (e.g., silica (B1680970) gel 60 F₂₅₄). nih.govnih.gov The plate is then developed in a chamber with a suitable mobile phase, separating the components based on their differential partitioning between the stationary and mobile phases. acclmp.com

A validated HPTLC method has been developed for the simultaneous determination of L-glutamic acid and γ-aminobutyric acid (GABA). nih.gov This method demonstrates the applicability of HPTLC for the analysis of L-Glutamic Anhydride Hydrochloride, which would behave similarly to L-glutamic acid under the right conditions. In the published study, separation was achieved on silica gel plates with a mobile phase of n-butanol, glacial acetic acid, and water. nih.gov After development, the plate was derivatized with ninhydrin, and quantification was performed using a densitometer. nih.gov This approach is simple, cost-effective, and allows for the parallel analysis of numerous samples. acclmp.com

Table 5: HPTLC Method Details for the Analysis of L-Glutamic Acid nih.gov

| Parameter | Specification |

| Stationary Phase | Precoated silica gel 60 F₂₅₄ HPTLC plates |

| Mobile Phase | n-butanol : glacial acetic acid : water (22:3:5 v/v/v) |

| Derivatizing Agent | Ninhydrin solution |

| Detection Wavelength | 550 nm (after derivatization) |

| Rf Value for L-Glutamic Acid | 0.22 (21.67 ± 0.58) |

| Linearity Range | 10 - 100 ng/spot |

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Polymer Characterization

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful and absolute technique for determining the molar mass and size of macromolecules in solution. harvard.edunih.gov Unlike conventional SEC, which relies on column calibration with standards that may not accurately reflect the polymer of interest, SEC-MALS measures the light scattered by the polymer as it elutes from the column to directly calculate its absolute weight-average molecular weight (Mw). harvard.edursc.org This is particularly vital for polymers derived from L-Glutamic Anhydride Hydrochloride, as their conformations can be complex and differ significantly from linear standards. chromatographyonline.comwyatt.com

The SEC-MALS system combines an SEC setup for separating molecules based on their hydrodynamic volume with a MALS detector and a concentration detector, typically a differential refractive index (dRI) detector. harvard.edursc.org As the fractionated polymer exits the SEC columns, it passes through the MALS and dRI detector cells. rsc.org The MALS detector measures the intensity of scattered light at multiple angles, which is directly proportional to the product of the molar mass and concentration. harvard.edu The concentration is measured simultaneously by the dRI detector. By combining data from both detectors, the instrument software can calculate the absolute molar mass at every elution volume across the chromatographic peak. rsc.org

This approach provides a detailed molar mass distribution, offering not just the average molar mass but also the number-average molecular weight (Mn) and the polydispersity index (Ð = Mw/Mn), which describes the breadth of the molar mass distribution. nih.govrsc.org The quality of the chromatographic separation is critical for obtaining an accurate Mn and Ð, while the Mw value remains accurate even with poorer separation. rsc.org

Research findings for polymers like poly(glutamic acid)-based copolymers demonstrate the importance of SEC-MALS in obtaining true molecular weight distributions, which is essential for applications such as drug delivery. chromatographyonline.com The choice of mobile phase is critical for good solubility and to prevent unwanted electrostatic interactions; common solvents include aqueous buffers or polar organic solvents like N,N-Dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), often with added salts like lithium chloride. rsc.org

Table 1: Key Parameters Determined by SEC-MALS for Polymer Characterization

| Parameter | Description | Importance for Poly(L-glutamic acid) |

| Weight-Average Molecular Weight (Mw) | The average molecular weight calculated by weighting molecules by their mass. It is sensitive to the presence of high molecular weight species. | Provides an absolute measure of the polymer's size, independent of its conformation or elution behavior compared to standards. rsc.org |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to low molecular weight species. | Helps to understand the overall distribution and is influenced by the quality of the chromatographic separation. rsc.org |

| Polydispersity Index (Ð) | The ratio of Mw to Mn (Mw/Mn). A value of 1 indicates a monodisperse sample where all polymer chains have the same length. | Quantifies the breadth of the molecular weight distribution, a critical quality attribute for controlled polymerization processes. rsc.org |

| Radius of Gyration (Rg) | A measure of the overall size and shape of a molecule in solution. | Provides insight into the polymer's conformation (e.g., random coil, branched, rod-like) in a given solvent. wyatt.com |

Chiroptical Methods

Chiroptical methods are indispensable for studying chiral molecules like L-Glutamic Anhydride Hydrochloride and its resulting polymers. These techniques are sensitive to the three-dimensional arrangement of atoms and are crucial for confirming stereochemical integrity and analyzing the secondary structure of polypeptides.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral substances, which have the ability to rotate the plane of linearly polarized light. s4science.atanton-paar.com This non-destructive technique, known as polarimetry, is used to confirm the identity and enantiomeric purity of the starting material, L-Glutamic Anhydride Hydrochloride. s4science.at The L-enantiomer of glutamic acid is dextrorotatory, exhibiting a positive specific rotation. s4science.at

The measurement involves passing polarized light through a solution of the sample and measuring the angle of rotation (α). s4science.atanton-paar.com The specific rotation, [α], is a standardized value calculated using Biot's law:

[α] = α / (c * l)

where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the sample cell in decimeters (dm). s4science.at The specific rotation of L-glutamic acid is a known value, and experimental measurements can be used to determine the enantiomeric excess in a given sample. s4science.at For the resulting poly(L-glutamic acid), optical rotation measurements confirm that the chirality of the monomer units is retained during polymerization. scilit.com

Table 2: Example Specific Rotation Data

| Compound | Condition | Specific Rotation [α] |

| L-Glutamic Acid | Water | +12° |

This value serves as a reference for confirming the enantiomeric identity of the material. s4science.at

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of polymers like poly(L-glutamic acid) (PGA) in solution. jascoinc.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. oup.com For polypeptides, the CD spectrum in the far-UV region (typically 190-250 nm) is dominated by the absorption of peptide bonds, making it highly sensitive to the polymer's conformation. jascoinc.comresearchgate.net

Different secondary structures (α-helix, β-sheet, random coil) give rise to distinct CD spectra:

α-Helix: Characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. The ellipticity at 222 nm is commonly used to quantify the α-helical content. researchgate.net

Random Coil: Typically shows a strong negative band near 200 nm. jascoinc.com

Studies on poly(L-glutamic acid) have extensively used CD spectroscopy to monitor conformational transitions. For instance, PGA exists as a random coil at neutral or high pH due to electrostatic repulsion between the deprotonated carboxylate side chains. jascoinc.comresearchgate.net Upon lowering the pH, the side chains become protonated, repulsion is reduced, and the polymer undergoes a transition to a stable α-helical conformation. jascoinc.comoup.com This transition can be precisely monitored by observing the change in the CD spectrum, particularly the development of the characteristic helical minima at 222 nm and 208 nm. oup.comresearchgate.net The presence of an isodichroic point (a wavelength where the molar ellipticity remains constant) during a transition often indicates a two-state equilibrium, for example, between the coil and helix states. oup.comresearchgate.net

Table 3: Characteristic CD Spectral Features for Poly(L-glutamic acid) Conformations

| Conformation | Key Spectral Features (Wavelength, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| α-Helix | Negative minimum at ~222 | Negative |

| Negative minimum at ~208 | Negative | |

| Positive maximum at ~192 | Positive | |

| Random Coil | Negative minimum near 200 | Strong Negative |

The magnitude of the ellipticity at 222 nm is directly proportional to the fraction of helical content in the polymer. oup.comresearchgate.net

Q & A

Q. What are the recommended protocols for synthesizing L-glutamic anhydride hydrochloride derivatives in laboratory settings?

To synthesize derivatives such as L-glutamic acid di-tert-butyl ester hydrochloride, a common method involves reacting L-glutamic acid with tert-butyl alcohol in the presence of hydrochloric acid under anhydrous conditions. Key steps include:

- Protection of carboxyl groups : Use tert-butyl chlorides or anhydrides to esterify the carboxyl groups .

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions .

- Purification : Employ recrystallization using ethanol or acetone to isolate the product .

Reference the stability of intermediates by monitoring via thin-layer chromatography (TLC) to ensure reaction completion.

Q. How should researchers handle discrepancies in reported solubility data for L-glutamic anhydride hydrochloride?

Discrepancies often arise from variations in solvent purity, temperature, and crystallinity. To resolve:

- Standardize solvents : Use HPLC-grade solvents and report exact conditions (e.g., 22°C in H₂O) .

- Characterize crystallinity : Compare X-ray diffraction (XRD) patterns of synthesized batches with literature data .

- Validate methods : Cross-check solubility using gravimetric analysis and UV-Vis spectroscopy .

Q. What safety protocols are essential for handling L-glutamic anhydride hydrochloride in acidic conditions?

- Personal protective equipment (PPE) : Use nitrile gloves (tested against HCl compatibility via ANSEL guidelines) and chemical-resistant goggles .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of HCl vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per OSHA guidelines .

Advanced Research Questions

Q. How can researchers optimize the derivatization of L-glutamic anhydride hydrochloride for chromatographic analysis?

For gas chromatography (GC) or HPLC:

- Derivatization agents : Use hydroxylamine hydrochloride followed by acetic anhydride to form acetylated derivatives, enhancing volatility and detectability .

- Extraction efficiency : Optimize pH (e.g., pH 5–6) to maximize product yield and minimize hydrolysis .

- Column selection : Use reversed-phase C18 columns for HPLC or polar capillary columns for GC, with detection limits validated via mass spectrometry .

Q. What experimental strategies mitigate degradation of L-glutamic anhydride hydrochloride during long-term storage?

- Storage conditions : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis and oxidation .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via NMR or FTIR .

- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (silica gel) .

Q. How can researchers resolve contradictory data on the neuropharmacological activity of L-glutamic acid derivatives?

- Receptor specificity assays : Use competitive binding studies with NMDA receptor antagonists (e.g., MK-801) to confirm target engagement .

- In vivo models : Compare results across zebrafish neurotoxicity assays and rodent models to assess translational relevance .

- Batch analysis : Verify compound purity (>98% via HPLC) to rule out contaminants affecting activity .

Methodological Guidance

Q. What analytical techniques are most robust for quantifying trace impurities in L-glutamic anhydride hydrochloride?

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient, detecting impurities at ppm levels .

- Ion chromatography : Quantify residual chloride ions using suppressed conductivity detection .

- Karl Fischer titration : Measure water content to ensure compliance with anhydrous specifications (<0.5% w/w) .

Q. How should researchers design experiments to study the hydrolytic stability of L-glutamic anhydride hydrochloride?

- Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 1–12) at 37°C using UV-Vis or NMR .

- Activation energy calculation : Use Arrhenius plots from data collected at 25°C, 37°C, and 50°C .

- Degradation products : Identify via LC-MS and compare with synthetic standards of glutamic acid and HCl .

Safety and Compliance

Q. How do conflicting GHS classifications for related hydrochlorides impact risk assessments?

- Case-specific evaluation : Even if some hydrochlorides are unclassified (e.g., glycine methyl ester HCl ), treat L-glutamic anhydride HCl as hazardous due to its HCl content. Refer to OSHA HCS guidelines for lab-specific protocols .

- Toxicology data : Prioritize acute toxicity studies (oral LD50 in rats) and ecotoxicity data (Daphnia magna assays) for institutional approvals .

Data Reproducibility

Q. What steps ensure reproducibility in synthesizing L-glutamic anhydride hydrochloride analogs?

- Detailed SOPs : Include exact molar ratios, reaction times, and purification thresholds (e.g., ≥95% purity) .

- Batch records : Document raw material sources (e.g., CAS 138-15-8 ) and equipment calibration logs.

- Open protocols : Share datasets via repositories like PubCompare to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.